molecular formula C12H8O3 B13818524 3,7-Dihydroxydiphenylenoxide

3,7-Dihydroxydiphenylenoxide

Katalognummer: B13818524
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: WYSCSAPNXPYJJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dihydroxydiphenylenoxide, also known as 3,7-Dihydroxydibenzofuran, is an organic compound with the molecular formula C12H8O3. It is a derivative of dibenzofuran, featuring hydroxyl groups at the 3 and 7 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,7-Dihydroxydiphenylenoxide can be synthesized through several methods. One common approach involves the hydroxylation of dibenzofuran using suitable oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The choice of catalysts and reaction conditions plays a crucial role in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dihydroxydiphenylenoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

3,7-Dihydroxydiphenylenoxide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various organic compounds and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Wirkmechanismus

The mechanism by which 3,7-Dihydroxydiphenylenoxide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. These interactions can influence cellular functions, enzyme activities, and signaling pathways, contributing to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dihydroxydiphenylenoxide
  • 3,7-Dihydroxyphenoxazine
  • 3,7-Dihydroxyphenoxathiin

Uniqueness

3,7-Dihydroxydiphenylenoxide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H8O3

Molekulargewicht

200.19 g/mol

IUPAC-Name

4,6-dihydroxy-1H-biphenylen-2-one

InChI

InChI=1S/C12H8O3/c13-6-1-2-8-9(3-6)12-10(8)4-7(14)5-11(12)15/h1-3,5,13,15H,4H2

InChI-Schlüssel

WYSCSAPNXPYJJT-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)C=C(C2=C3C=C(C=CC3=C21)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.